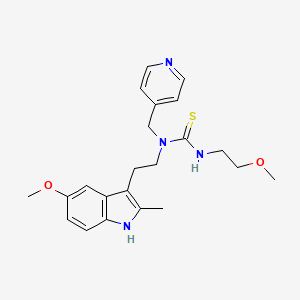
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(2-methoxyethyl)-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a wide range of biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of the specified compound by reviewing relevant literature, synthesizing data from various studies, and presenting findings in a structured format.
Chemical Structure and Synthesis
The compound features a complex structure that includes an indole moiety, methoxy groups, and a pyridine ring. The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or other nucleophiles. The specific synthetic route for this compound remains to be elucidated in detail but follows established methodologies for thiourea synthesis.
Anticancer Activity
Thiourea derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to the one can inhibit the growth of various cancer cell lines. For instance, studies have shown that certain thiourea derivatives exhibit IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines . The mechanism often involves the inhibition of angiogenesis and modulation of signaling pathways critical for cancer progression.
Antimicrobial Activity
The antimicrobial potential of thiourea derivatives is well-documented. Compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain thiourea derivatives showed promising results against Aedes aegypti larvae, indicating their potential as larvicides . The biological activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Antioxidant Activity
Thiourea compounds also exhibit antioxidant properties. Some derivatives have been reported to scavenge free radicals effectively, with IC50 values indicating strong reducing potential against ABTS and DPPH radicals . This antioxidant activity is crucial in mitigating oxidative stress-related diseases and could enhance the therapeutic profile of the compound.
Data Summary
| Biological Activity | IC50/LD50 Values | Target Organisms/Cell Lines | Mechanism |
|---|---|---|---|
| Anticancer | 3 - 14 µM | Pancreatic, Prostate, Breast Cancer Cells | Inhibition of angiogenesis |
| Antimicrobial | LD50 = 67.9 ppm | Aedes aegypti, various bacteria | Disruption of cell membranes |
| Antioxidant | IC50 = 52 µg/mL (ABTS), 45 µg/mL (DPPH) | Free radicals | Radical scavenging |
Case Studies
- Anticancer Efficacy : A study evaluated a series of thiourea derivatives against human leukemia cell lines, finding some compounds with IC50 values as low as 1.5 µM, suggesting robust anticancer activity .
- Antimicrobial Studies : In another investigation focusing on larvicidal activity, certain thiourea derivatives were shown to possess significant toxicity against mosquito larvae, highlighting their potential use in vector control strategies .
- Antioxidant Potential : Research on new thiourea derivatives demonstrated strong antioxidant capabilities through various assays, indicating their possible role in preventing oxidative stress-related damage in biological systems .
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2S/c1-16-19(20-14-18(28-3)4-5-21(20)25-16)8-12-26(22(29)24-11-13-27-2)15-17-6-9-23-10-7-17/h4-7,9-10,14,25H,8,11-13,15H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJWDCQLDBQDAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=NC=C3)C(=S)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














